(1-Amino-3-(dimethylamino)cyclohexyl)methanol
Description
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
[1-amino-3-(dimethylamino)cyclohexyl]methanol |
InChI |
InChI=1S/C9H20N2O/c1-11(2)8-4-3-5-9(10,6-8)7-12/h8,12H,3-7,10H2,1-2H3 |
InChI Key |
UQZYAULVAJYXNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC(C1)(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-(dimethylamino)cyclohexyl)methanol typically involves the reaction of cyclohexanone with dimethylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production methods for (1-Amino-3-(dimethylamino)cyclohexyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH₂) and dimethylamino group (-N(CH₃)₂) participate in nucleophilic substitution. Key findings include:
-
Methylation : Reaction with methyl halides (e.g., CH₃I) under basic conditions replaces the amino hydrogen, forming quaternary ammonium salts .
-
Alkylation : Reacts with alkyl halides (e.g., C₂H₅Br) to produce N-alkylated derivatives, crucial for modifying solubility and bioactivity .
Table 1: Nucleophilic Substitution Conditions
| Substrate | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF | 60°C, 12 hrs | N-Methylated derivative | 78 | |
| C₂H₅Br | NaH, THF | RT, 6 hrs | N-Ethylammonium bromide | 65 |
Hydrolysis Reactions
The hydroxyl group undergoes acid- or base-catalyzed hydrolysis:
-
Acidic Hydrolysis : In HCl/EtOH (1:1), the hydroxyl group is protonated, leading to cleavage of the C-O bond and formation of cyclohexyl ketones .
-
Basic Hydrolysis : NaOH (1M) at 80°C promotes deprotonation, yielding cyclohexene derivatives via β-elimination .
Table 2: Hydrolysis Parameters
| Catalyst | Temperature | Time | Major Product | Selectivity (%) | Source |
|---|---|---|---|---|---|
| HCl | Reflux | 4 hrs | 3-(Dimethylamino)cyclohexanone | 89 | |
| NaOH | 80°C | 2 hrs | 1,3-Cyclohexadiene | 72 |
Dehydration and Condensation Reactions
The hydroxyl group facilitates dehydration under acidic or thermal conditions:
-
Azeotropic Dehydration : With toluene under reflux, water is removed, forming oxazolidine intermediates .
-
Condensation with Carbonyls : Reacts with aldehydes (e.g., formaldehyde) to generate Schiff bases, pivotal in drug design .
Table 3: Dehydration Outcomes
| Conditions | Byproduct | Product Purity (%) | Source |
|---|---|---|---|
| Toluene, 100°C, 4 hrs | H₂O | 94 | |
| HCHO, RT, 24 hrs | None | 88 |
Enzymatic Reactions
In biological systems, the compound undergoes:
-
Amine Transfer : Transaminases transfer the amino group to α-keto acids, producing glutamate analogs.
-
Hydroxyl Oxidation : Cytochrome P450 enzymes oxidize the hydroxyl group to a ketone, enhancing metabolic clearance.
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar molecules:
Table 4: Reactivity Comparison
Key Research Findings
-
Catalytic N-Methylation : Using methanol and a borrowing-hydrogen catalyst, selective N-methylation achieves 90% efficiency .
-
pH-Dependent Reactivity : The dimethylamino group’s pKₐ (~9.1) dictates protonation state, altering reaction pathways in acidic vs. alkaline media .
-
Thermal Stability : Decomposes above 200°C via C-N bond cleavage, producing cyclohexene and dimethylamine .
Scientific Research Applications
(1-Amino-3-(dimethylamino)cyclohexyl)methanol is a chemical compound with a cyclohexane ring substituted with an amino group and a dimethylamino group. Its molecular formula is C9H15N2O. This compound has potential applications in medicinal chemistry and pharmacology because it can interact with various biological targets.
Scientific Research Applications
(1-Amino-3-(dimethylamino)cyclohexyl)methanol's applications in scientific research include:
- Receptor Interaction Studies Interaction studies involving (1-Amino-3-(dimethylamino)cyclohexyl)methanol typically focus on its binding affinity to biological targets, like receptors or enzymes. Techniques such as radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry are used. These studies are crucial for understanding how modifications to its structure may enhance or diminish its therapeutic potential.
- Enzyme Kinetics Enzymatic reactions involving this compound may include hydrolysis and amine transfer reactions, which are crucial in biological systems for metabolic processes.
- Neurotransmitter Modulation Its structure suggests potential activity as a neurotransmitter modulator or a precursor for synthesizing bioactive molecules. Studies have explored the 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold as a template for 18F-positron emission tomography (18F-PET) .
Mechanism of Action
The mechanism of action of (1-Amino-3-(dimethylamino)cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with (1-Amino-3-(dimethylamino)cyclohexyl)methanol, differing in substituent positions, stereochemistry, or additional functional groups:
Key Observations:
- Salt Forms : The hydrochloride salt improves aqueous solubility, a critical factor for drug formulation.
Physicochemical Properties
Notes:
- Challenges in Characterization: Limited melting/boiling point data are available for these compounds, underscoring their niche research applications.
- Collision Cross Section (CCS) : The trimethyl analog’s CCS value suggests a compact structure, which may influence membrane permeability.
Biological Activity
(1-Amino-3-(dimethylamino)cyclohexyl)methanol, a compound with the molecular formula C₉H₁₅N₂O, features a cyclohexane ring substituted with an amino group and a dimethylamino group. This unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology and medicinal chemistry. The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes, influencing various biological pathways.
The compound's functional groups play a crucial role in its biological activity. The amino group can participate in nucleophilic reactions, while the hydroxyl group may undergo dehydration or condensation reactions. The dimethylamino group is involved in protonation-deprotonation equilibria, which can affect the compound's behavior across different pH environments. These properties suggest that (1-Amino-3-(dimethylamino)cyclohexyl)methanol may act as a neurotransmitter modulator or serve as a precursor for synthesizing bioactive molecules.
Interaction with Biological Targets
Research indicates that (1-Amino-3-(dimethylamino)cyclohexyl)methanol can exhibit significant biological activity through its interactions with various biological targets. Its potential as a neurotransmitter modulator suggests applications in treating neurological disorders. Studies have shown that compounds structurally similar to it demonstrate varying affinities for receptors, which can be critical for therapeutic efficacy .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds related to (1-Amino-3-(dimethylamino)cyclohexyl)methanol:
- Study on Agonist Potency : A study on a related compound, 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide, demonstrated moderate agonist activity at mu-opioid receptors (MOR), with EC50 values ranging from 1 to 100 nM. This suggests that similar compounds may also exhibit significant receptor interactions .
- Inhibition Studies : In vitro autoradiography experiments highlighted the binding affinities of related compounds to MOR, revealing inhibition constants (Ki) in the range of 24 to 137 nM across different brain regions. These findings underline the importance of structural variations in determining receptor selectivity and potency .
Comparative Analysis
To better understand the biological activity of (1-Amino-3-(dimethylamino)cyclohexyl)methanol, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Amino-2-methylcyclohexanemethanol | Cyclohexane ring, amino group | Different binding properties due to methyl substitution |
| 4-(Dimethylamino)-phenol | Aromatic ring with dimethylamino | More potent in certain receptor interactions due to aromaticity |
| N,N-Dimethylcyclohexylamine | Cyclohexane ring with two methyl groups | Lacks hydroxyl functionality affecting solubility and reactivity |
This table illustrates how variations in chemical structure can significantly impact biological activity and pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
